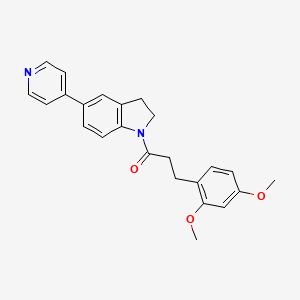![molecular formula C24H28N4O2S B2512182 2-(ethylthio)-3-(4-methoxyphenyl)-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894884-70-9](/img/structure/B2512182.png)
2-(ethylthio)-3-(4-methoxyphenyl)-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and the utilization of various starting materials and reagents. In the case of the compound 2-(ethylthio)-3-(4-methoxyphenyl)-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide, although not directly mentioned in the provided papers, we can infer from related research that its synthesis could involve a multi-step process similar to those described. For instance, one paper details the synthesis of novel carboxamide derivatives using ethyl 3-amino-4,4,4-trifluoro-2-butenoate as a starting material, which suggests that a similar amino compound might be used as a precursor for the triazaspirodecanedione core of the target compound . Another paper describes the synthesis of a spirocyclic carboxylate derivative, which involves the conversion of a carboxylic acid nitrite to a cyano-spiro compound and subsequent transformation into a thioamide . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the ethylthio, methoxyphenyl, and p-tolyl groups.
Molecular Structure Analysis
The molecular structure of the compound is characterized by the presence of a 1,4,8-triazaspiro[4.5]decanedione framework, which is a bicyclic system containing both nitrogen and oxygen atoms within the ring structure. This spirocyclic motif is also seen in the synthesis of ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate, where a spirocyclic carboxylate is formed . The presence of a triazaspirodecanedione core in the target compound suggests a rigid structure that could influence its chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups attached to the triazaspirodecanedione core. The ethylthio group could potentially undergo nucleophilic substitution reactions, while the carboxamide moiety might participate in amide bond formation or hydrolysis under certain conditions. The presence of a methoxyphenyl group suggests the possibility of electrophilic aromatic substitution reactions, particularly if activated by the adjacent nitrogen atoms in the triazaspirodecanedione ring. The synthesis of related thiazole carboxamides indicates that the thioamide group could be a key reactive site for further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple aromatic rings and a spirocyclic core suggests a relatively high degree of molecular rigidity, which could affect its solubility and melting point. The polar carboxamide group might confer some degree of water solubility, while the presence of the ethylthio and methoxy groups could enhance solubility in organic solvents. The compound's biological activity, as seen in related research, could be influenced by the presence of these functional groups, with some compounds exhibiting insecticidal or fungicidal activity . The electronic properties of the molecule, such as its dipole moment and electronic distribution, would be influenced by the electronegative atoms (oxygen and nitrogen) and the electron-donating methoxy group.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Organoiron Complexes and Synthesis of Spirocyclic Compounds The compound, being structurally related to spirocyclic compounds, has its synthesis intricately linked to the organic synthesis involving organoiron complexes. Pearson (1979) demonstrated the synthesis of spirocyclic compounds from tricarbonyldieneiron complex intermediates, highlighting the potential of organometallic chemistry in the synthesis of complex structures like 2-(ethylthio)-3-(4-methoxyphenyl)-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide (Pearson, 1979).
Imidazole Spiro Compounds Synthesis Dubovtsev et al. (2016) explored the synthesis of imidazole spiro compounds from 5-alkoxycarbonyl-1 Н -pyrrole-2,3-diones and phenylurea, leading to compounds like 8-hydroxy-3phenyl-1,3,6-triazaspiro[4.4]-non-8-ene-2,4,7-triones. The structural similarities suggest potential pathways or chemical behaviors that could be relevant for the chemical (Dubovtsev et al., 2016).
Conformational Analyses and Molecular Structures
Conformational Analyses of Spiro Derivatives Bruno et al. (2004) presented the conformational analyses and structural comparison of spiro compounds, showing the molecular structures' similarities due to concerted 1,3-dipolar attacks on aryilidene derivatives. This study provides insights into the possible conformational behaviors and structural attributes of 2-(ethylthio)-3-(4-methoxyphenyl)-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide, given its structural resemblance to spiro compounds (Bruno et al., 2004).
Eigenschaften
IUPAC Name |
3-ethylsulfanyl-2-(4-methoxyphenyl)-N-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-4-31-22-21(18-7-11-20(30-3)12-8-18)26-24(27-22)13-15-28(16-14-24)23(29)25-19-9-5-17(2)6-10-19/h5-12H,4,13-16H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQFSVLIMBHTTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)NC3=CC=C(C=C3)C)N=C1C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({1-[4-(propan-2-yl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid](/img/structure/B2512102.png)


![5-(Benzylsulfanyl)-2-ethyl-8-methoxy[1,2,4]triazolo[1,5-c]quinazolin-9-yl methyl ether](/img/structure/B2512105.png)
![[2-(2,6-Difluoroanilino)-2-oxoethyl] 2-methylbenzoate](/img/structure/B2512107.png)






